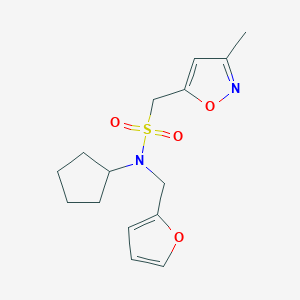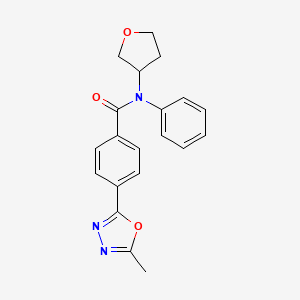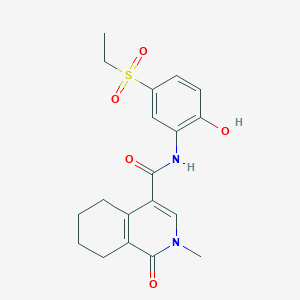![molecular formula C19H17ClN2O4 B7077198 2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid](/img/structure/B7077198.png)
2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid is a complex organic compound that features a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions.
Amidation Reaction: The quinoline derivative is then reacted with 2-chloro-5-aminobenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase or kinases, leading to the disruption of cellular processes essential for cancer cell survival. The quinoline moiety plays a crucial role in binding to the active site of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid
- 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoic acid
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a quinoline moiety and a chloro-substituted benzoic acid. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-[3-(2-oxo-3,4-dihydroquinolin-1-yl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-7-6-13(11-14(15)19(25)26)21-17(23)9-10-22-16-4-2-1-3-12(16)5-8-18(22)24/h1-4,6-7,11H,5,8-10H2,(H,21,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWCVAXGVYXCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B7077123.png)

![5-[[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7077126.png)
![N-ethyl-1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]azetidine-3-carboxamide](/img/structure/B7077132.png)
![3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B7077147.png)
![N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7077152.png)

![N-[2-(azepan-1-yl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7077159.png)

![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B7077181.png)
![1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one](/img/structure/B7077186.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
